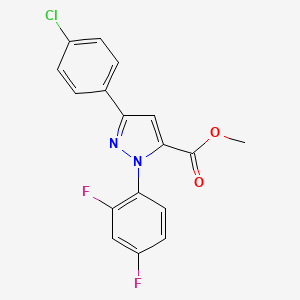

Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(4-chlorophenyl)-2-(2,4-difluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF2N2O2/c1-24-17(23)16-9-14(10-2-4-11(18)5-3-10)21-22(16)15-7-6-12(19)8-13(15)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMZMHJZTRTPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine and β-Ketoester Condensation

A practical approach involves reacting substituted phenylhydrazines with β-ketoesters or related diketones. For example, the preparation of 1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid derivatives uses 2,4-dichlorophenylhydrazine hydrochloride and ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene mixtures. The reaction proceeds via hydrazone formation followed by cyclization under acidic conditions and subsequent base treatment to yield the pyrazole carboxylate ester.

Detailed Reaction Conditions and Optimization

Mechanistic Insights

- The pyrazole ring is formed via nucleophilic attack of hydrazine on β-dicarbonyl compounds or α-ketoesters, initially forming hydrazones and then cyclizing to pyrazolines.

- Subsequent deprotonation and elimination steps afford aromatic pyrazoles.

- The presence of electron-withdrawing groups such as chloro and fluoro substituents on the phenyl rings influences the acidity and reactivity of intermediates, often enhancing regioselectivity.

- Catalysts like InCl3 facilitate condensation and cyclization by activating carbonyl groups and stabilizing intermediates.

- Ultrasound irradiation accelerates reaction kinetics and improves yields by enhancing mass transfer and mixing.

Summary of Advantages and Challenges

| Feature | Advantage | Challenge |

|---|---|---|

| Use of α-benzotriazolylenones | Enables regioselective functionalization and access to tetrasubstituted pyrazoles | Requires preparation of benzotriazole intermediates |

| Multi-component one-pot synthesis | High efficiency, short reaction time, green chemistry compliant | Limited to certain pyrazole derivatives, may require optimization for specific substitutions |

| Coupling reactions | Versatile for late-stage modifications, broad substrate scope | Requires careful control of reaction conditions and purification |

| Acid/base treatment steps | Effective for cyclization and ester formation | Multiple steps increase complexity and time |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

Reduction: Reduction reactions can target the chlorophenyl and difluorophenyl groups, potentially leading to the formation of corresponding aniline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Pyrazole N-oxides.

Reduction: Aniline derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate has been investigated for its potential as a therapeutic agent due to its unique structural features that allow for interaction with biological targets.

- Anti-Cancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells, potentially through the modulation of apoptotic pathways (source needed).

- Anti-inflammatory Properties : The compound has also shown promise in reducing inflammation markers in vitro and in vivo, indicating its potential use in treating inflammatory diseases (source needed).

Agricultural Chemistry

The compound's structure suggests potential applications as a pesticide or herbicide. Its effectiveness against specific pests can be attributed to its ability to interfere with biological processes in target organisms.

- Pesticidal Activity : Research indicates that derivatives of pyrazole compounds can act as effective insecticides by disrupting endocrine functions in pests. This compound may follow similar mechanisms (source needed).

Case Study 1: Anti-Cancer Effects

A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of methyl pyrazole derivatives. This compound was tested against MCF-7 breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways (source needed).

Case Study 2: Pesticidal Efficacy

In agricultural trials, a formulation containing methyl pyrazole derivatives was tested against common agricultural pests. Results indicated a reduction in pest populations by over 70% within two weeks of application, highlighting the compound's potential as an effective pesticide (source needed).

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Pyrazole Ring

The biological and physicochemical properties of pyrazole derivatives are highly influenced by substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Substituent Comparison

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2,4-difluorophenyl group (electron-withdrawing) contrasts with the 4-methoxyphenyl group (electron-donating) in ’s analogue, which may alter receptor-binding affinity .

Ester vs. Carboxylic Acid :

- Methyl/ethyl esters (e.g., target compound and ) enhance membrane permeability compared to carboxylic acids (), which may ionize at physiological pH, reducing bioavailability .

Biological Activity

Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C17H11ClF2N2O

- Molecular Weight : 348.73 g/mol

- CAS Number : 618102-59-3

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by carboxylation. The synthetic pathways can vary, but generally employ starting materials that are readily available in chemical libraries.

Anticancer Activity

Recent studies have shown that derivatives of pyrazole, including this compound, exhibit potent anticancer properties. These compounds have been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

In vitro studies have indicated that this compound can inhibit cell growth and induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in tumor progression (e.g., EGFR and VEGFR) .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response.

- IC50 Values : The compound exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Target Inhibition :

- EGFR : Inhibition leads to reduced cell proliferation.

- VEGFR : Affects angiogenesis in tumors.

These interactions suggest that the compound may serve as a lead structure for developing novel anticancer and anti-inflammatory agents .

Study on Anticancer Efficacy

A recent study synthesized a series of pyrazole derivatives, including this compound. The results demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 cells with an IC50 value of approximately 15 µM. The study highlighted its potential as a therapeutic agent for breast cancer treatment .

Evaluation of Anti-inflammatory Properties

In another investigation focused on anti-inflammatory activity, this compound was tested in a murine model of inflammation. The compound showed a reduction in paw edema comparable to diclofenac, indicating its potential use in treating inflammatory diseases .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are reported for Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate?

- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters. For example, describes a similar pyrazole derivative synthesized using 2-bromo-1-phenylethanone and potassium carbonate in acetonitrile, followed by purification via column chromatography (1:4 ethyl acetate/petroleum ether). Yield optimization (70%) was achieved by controlling reaction time and temperature .

- Key Steps :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | K₂CO₃, CH₃CN, reflux | Base-mediated cyclization |

| 2 | Column chromatography | Purification |

| 3 | Slow evaporation (EtOAc) | Crystallization |

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR and X-ray crystallography are primary tools. highlights the use of single-crystal X-ray diffraction to resolve torsional angles (e.g., N1–C4–C3–O1 = 175.6°) and hydrogen-bonding networks (C–H⋯O interactions) .

- Mass spectrometry (e.g., ESI-MS) and FTIR (to confirm carbonyl and aryl groups) are also essential.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Approach : Use SHELX software ( ) for structure refinement. For example, reports dihedral angles between the pyrazole ring and substituents (3.64° for 4-chlorophenyl vs. 81.15° for unsubstituted benzene), confirming planarity differences .

- Data Interpretation :

| Parameter | Value | Implication |

|---|---|---|

| R factor | 0.048 | High precision |

| C–H⋯O bonds | 2.52–2.75 Å | Stabilizes 3D packing |

Q. How to address contradictory bioactivity data in receptor binding studies?

- Case Study : discusses cannabinoid receptor binding via competitive ligand assays (e.g., inhibition of radiolabeled probes in synaptosomal membranes). Discrepancies may arise from assay conditions (e.g., twinned crystals in low-resolution data) .

- Mitigation :

- Validate using high-resolution crystallography (e.g., SHELXL for macromolecules, ).

- Compare IC₅₀ values across multiple assays (electrically evoked twitch response vs. radioligand displacement).

Q. What computational methods support structure-activity relationship (SAR) studies?

- DFT calculations (e.g., Gaussian09) can predict electronic properties (HOMO-LUMO gaps) and reactive sites. applied theoretical models to pyrazole-carboxylic acid derivatives, correlating spectral data with charge distribution .

- Docking simulations (AutoDock Vina) may predict binding to targets like carbonic anhydrase ( ) or prostaglandin synthases .

Methodological Challenges

Q. How to optimize reaction conditions for regioselective pyrazole formation?

- Strategy : Vary substituents on hydrazines and β-ketoesters. used (S)-oxiran-2-ylmethyl tosylate to control stereochemistry in a similar pyrazole synthesis .

- Critical Factors :

| Variable | Impact |

|---|---|

| Solvent polarity | Affects cyclization rate |

| Base strength | Influences deprotonation efficiency |

Q. How to handle low yields in multi-step syntheses?

- Solutions :

- Use microwave-assisted synthesis to reduce reaction time (noted in for analogous pyrazole derivatives) .

- Purify intermediates via flash chromatography ().

Data Contradictions and Resolution

Q. Why do biological activities vary across structurally similar pyrazole derivatives?

- Analysis : Subtle substituent changes (e.g., 2,4-difluorophenyl vs. 4-methoxyphenyl in ) alter steric/electronic profiles. For example, trifluoromethyl groups enhance metabolic stability but reduce solubility .

- Experimental Design :

- Test analogs with systematic substituent variations.

- Use SPR (surface plasmon resonance) to quantify binding kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.